Home > Products > Screening Compounds P44961 > E3 ligase Ligand-Linker Conjugate 36
E3 ligase Ligand-Linker Conjugate 36 -

E3 ligase Ligand-Linker Conjugate 36

Catalog Number: EVT-15273997
CAS Number:
Molecular Formula: C29H39N5O6
Molecular Weight: 553.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 ligase Ligand-Linker Conjugate 36 is a compound designed for targeted protein degradation, leveraging the ubiquitin-proteasome system. This compound plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that facilitate the degradation of specific proteins by recruiting E3 ligases. E3 ligases are essential components of the ubiquitin-proteasome pathway, responsible for the transfer of ubiquitin to target proteins, marking them for degradation. The strategic design of E3 ligase Ligand-Linker Conjugate 36 aims to enhance the efficacy and specificity of these degradation processes.

Source and Classification
E3 ligase Ligand-Linker Conjugate 36 is classified under small molecular compounds that act as E3 ligase recruiters. These compounds are synthesized to optimize interactions with specific E3 ligases, contributing to advancements in targeted protein degradation therapies. The compound is part of a broader class of ligand-linker conjugates that include various E3 ligands, linkers, and exit vectors tailored for different therapeutic applications .

Synthesis Analysis

Methods and Technical Details
The synthesis of E3 ligase Ligand-Linker Conjugate 36 typically involves several key steps:

  1. Building Blocks: The synthesis begins with the selection of appropriate building blocks, often derived from phthalic anhydride or other precursors that facilitate the formation of the desired ligand structure.
  2. Linker Attachment: A crucial aspect is the attachment of a linker that connects the E3 ligase ligand to the target protein ligand. This can involve various chemical strategies, including amide bond formation or other coupling reactions.
  3. Purification and Characterization: Following synthesis, purification techniques such as chromatography are employed to isolate the conjugate. Characterization methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, confirm the structure and purity of the final product .
Molecular Structure Analysis

Structure and Data
E3 ligase Ligand-Linker Conjugate 36 features a complex molecular structure that includes:

  • A central ligand component specific to an E3 ligase.
  • A flexible linker that allows spatial orientation between the E3 ligand and target protein ligand.
  • Functional groups optimized for binding interactions.

The molecular formula for this conjugate is typically represented as C21H23F3N4O8, indicating a diverse array of atoms contributing to its functional capabilities .

Chemical Reactions Analysis

Reactions and Technical Details
The chemical reactions involving E3 ligase Ligand-Linker Conjugate 36 primarily focus on its interactions with target proteins and E3 ligases:

  1. Ternary Complex Formation: The conjugate facilitates the formation of a ternary complex between the E3 ligase, the target protein, and itself. This complex is crucial for ubiquitination.
  2. Ubiquitination Process: Upon binding, the E3 ligase transfers ubiquitin molecules to the target protein, leading to its recognition and degradation by the proteasome.
  3. Optimization Strategies: Various synthetic strategies are employed to enhance binding affinity and specificity, including modifications to linker length and composition .
Mechanism of Action

Process and Data
The mechanism of action for E3 ligase Ligand-Linker Conjugate 36 involves several steps:

  1. Binding: The conjugate binds to both an E3 ligase and a specific protein of interest.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin chains onto the target protein through its active site.
  3. Degradation Signal: Once tagged with ubiquitin, the target protein is recognized by the proteasome for degradation.

This mechanism underscores the potential therapeutic applications in diseases where specific protein levels need to be regulated .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
E3 ligase Ligand-Linker Conjugate 36 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 487 g/mol.
  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide or dimethylformamide, with varying solubility in aqueous solutions depending on the linker used.
  • Stability: Stability can vary based on environmental conditions; thus, careful storage is recommended.

These properties are critical for ensuring effective delivery and activity within biological systems .

Applications

E3 ligase Ligand-Linker Conjugate 36 has significant scientific applications:

  • Targeted Protein Degradation: Used in research focused on degrading specific proteins linked to diseases such as cancer or neurodegenerative disorders.
  • Drug Development: Serves as a template for developing new PROTACs aimed at previously undruggable targets.
  • Biological Research Tools: Acts as a tool for probing cellular functions related to ubiquitination and proteasomal degradation pathways.

The ongoing exploration of these compounds continues to expand their potential in therapeutic contexts .

Introduction to E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation

Ubiquitin-Proteasome System (UPS) and PROTAC Technology: Mechanistic Foundations

The ubiquitin-proteasome system (UPS) is the primary machinery for controlled protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis. This three-enzyme cascade begins with ubiquitin activation by E1 enzymes, followed by transfer to E2 conjugating enzymes. The E3 ubiquitin ligases—numbering over 600 in humans—serve as the critical specificity determinants, recruiting target substrates and catalyzing ubiquitin transfer from E2 to the substrate. Polyubiquitination via lysine-48 (K48) linkages marks proteins for recognition and destruction by the 26S proteasome [1] [2].

PROteolysis-TArgeting Chimeras (PROTACs) exploit this natural system by artificially inducing target degradation. These heterobifunctional molecules comprise three elements:

  • A target protein-binding ligand
  • An E3 ligase-recruiting ligand
  • A chemical linker tethering the two

Upon binding both the target protein and E3 ligase, PROTACs facilitate ternary complex formation, enabling ubiquitination of the target. Unlike inhibitors, PROTACs act catalytically, degrading targets at sub-stoichiometric concentrations [1] [6]. The efficacy hinges on the formation of a productive ternary complex, which depends on the precise spatial orientation governed by linker design and E3 ligase selection [1].

Table 1: Classification and Features of Major E3 Ubiquitin Ligase Families

TypeMechanistic FeaturesExamples
RINGDirect ubiquitin transfer from E2 to substrate; no intermediateCRBN, VHL, MDM2
HECTForms E3-Ub thioester intermediate before transferNEDD4, HERC family
RBRHybrid mechanism with RING1 and RING2 domainsHOIP, HOIL-1 (LUBAC)

Evolution of E3 Ligase Ligands in PROTAC Design: From CRBN/VHL to Novel Targets

Early PROTAC development relied on peptide-based E3 ligands with poor cell permeability. The field transformed with the discovery of small-molecule ligands for cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases. CRBN ligands, derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, feature a glutarimide moiety critical for binding. Linkers are typically attached at the 4-position of the phthalimide ring (e.g., 4-hydroxythalidomide) or the N-alkyl chain [1] [4]. VHL ligands, such as (S,R,S)-AHPC (VH032), leverage hydroxyproline to mimic HIF-1α's binding motif. Linkers are introduced via the carboxylic acid group or modified proline nitrogen [5] [6].

Conjugate 36 exemplifies advanced linker-ligand design, incorporating (S,R,S)-AHPC—a high-affinity VHL ligand—connected to a piperidine-azetidine-polyethylene glycol linker. Its structure (C₃₄H₄₈N₆O₇S; MW: 684.8 g/mol) enables precise spatial positioning for ternary complex formation [6]. Recent efforts focus on expanding E3 ligase diversity:

  • MDM2 ligands: Nutlin derivatives for p53-independent degradation
  • cIAP1 ligands: Bestatin analogs activating apoptosis pathways
  • Aryl hydrocarbon receptor (AhR) ligands: β-Naphthoflavone derivatives for immune modulation [3] [7]

Table 2: Key E3 Ligase Ligands and Their Structural Features

E3 LigaseLigandStructureExit Vectors for Linker
CRBNThalidomidePhthalimide-glutarimideC4-amine, C5-position of phthalimide
VHL(S,R,S)-AHPCHydroxyproline scaffoldCarboxylic acid, alkylated proline-N
cIAP1MV-1Bestatin-derived peptidomimeticAmide-N, C-terminal modifications

Role of Linker Chemistry in Ternary Complex Formation and Degradation Efficacy

Linker design is a non-negotiable determinant of PROTAC efficacy, influencing:

  • Ternary complex stability: Optimal length and flexibility ensure simultaneous engagement of target and E3 ligase without steric clashes.
  • Pharmacokinetics: Hydrophilic linkers (e.g., PEG) improve solubility, while alkyl chains enhance membrane permeability.
  • Degradation specificity: Linker length directly affects degradation efficiency, as evidenced by CRBN-based PROTACs showing 10–100-fold differences in DC₅₀ with 2–4-unit PEG extensions [1] [8].

Conjugate 36 uses a 16-atom hybrid linker combining piperidine, azetidine, and acetic acid moieties. This architecture balances rigidity and flexibility, enabling optimal orientation between VHL and the target protein. Similarly, VH285-PEG4-C4-Cl (HaloPROTAC 3) employs a 16-atom PEG-alkyl linker to degrade HaloTag fusion proteins with a DC₅₀ of 19 nM [3] [5].

Key linker categories include:

  • PEG-based: Enhance solubility (e.g., (S,R,S)-AHPC-PEG₄-N₃ [5])
  • Alkyl chains: Promote hydrophobic interactions (e.g., Thalidomide-C4-N₃ [7])
  • Heterocyclic: Introduce rigidity (e.g., Conjugate 36’s piperidine-azetidine core [6])

Table 3: Impact of Linker Properties on PROTAC Performance

Linker TypeLength (Atoms)Key ImpactExample Conjugate
PEG2–8 unitsImproved solubility; reduced aggregation(S,R,S)-AHPC-PEG₅-COOH
Alkyl/Ether4–12Membrane permeability; metabolic stabilityVH032-PEG5-C6-Cl (HaloPROTAC 2)
Hybrid14–22Tunable rigidity-flexibility balanceE3 Ligase Ligand-Linker Conjugate 36

Properties

Product Name

E3 ligase Ligand-Linker Conjugate 36

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione

Molecular Formula

C29H39N5O6

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C29H39N5O6/c35-12-14-40-13-11-31-8-5-20(6-9-31)16-32-10-7-29(17-32)18-33(19-29)21-1-2-22-23(15-21)28(39)34(27(22)38)24-3-4-25(36)30-26(24)37/h1-2,15,20,24,35H,3-14,16-19H2,(H,30,36,37)

InChI Key

NSAULHPDVMNQIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.